molecular formula C13H15F2NO2 B5631444 (4S)-3-(3,4-difluorobenzyl)-4-isopropyl-1,3-oxazolidin-2-one

(4S)-3-(3,4-difluorobenzyl)-4-isopropyl-1,3-oxazolidin-2-one

Cat. No. B5631444
M. Wt: 255.26 g/mol
InChI Key: VOUOHJIPLRPNPA-GFCCVEGCSA-N
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Description

The compound "(4S)-3-(3,4-difluorobenzyl)-4-isopropyl-1,3-oxazolidin-2-one" belongs to the oxazolidinone class of compounds, which are known for their varied applications in organic synthesis and potential medicinal properties.

Synthesis Analysis

The synthesis of related oxazolidin-2-ones involves multistep processes, often starting from benzyl-N-Boc-amino acids or serinol derivatives. These methods include cyclization, rearrangement, and activation of carboxy groups, leading to oligomers and polymers with specific structural characteristics (Lucarini & Tomasini, 2001), (Sugiyama et al., 2012).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are commonly used to elucidate the structure of oxazolidin-2-ones. These techniques reveal details like the orientation of substituents and the overall molecular conformation, critical for understanding the compound's reactivity and interactions (Tang & Verkade, 1996).

Chemical Reactions and Properties

Oxazolidin-2-ones participate in various chemical reactions, including conjugate additions, diastereoselective reactions, and dynamic kinetic resolutions. These reactions are often used to synthesize enantiomerically pure compounds, crucial in asymmetric synthesis (Gaul & Seebach, 2002).

Physical Properties Analysis

The physical properties of oxazolidin-2-ones, such as melting points, solubility, and crystal structures, are influenced by their specific substituents and molecular configuration. These properties are essential for determining the compound's suitability for various applications (Benoit et al., 2008).

Chemical Properties Analysis

Oxazolidin-2-ones exhibit a range of chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form diverse derivatives. These properties are key to their utility in organic synthesis and potential pharmacological applications (Hintermann & Seebach, 1998).

properties

IUPAC Name

(4S)-3-[(3,4-difluorophenyl)methyl]-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-8(2)12-7-18-13(17)16(12)6-9-3-4-10(14)11(15)5-9/h3-5,8,12H,6-7H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUOHJIPLRPNPA-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3-(3,4-difluorobenzyl)-4-isopropyl-1,3-oxazolidin-2-one

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